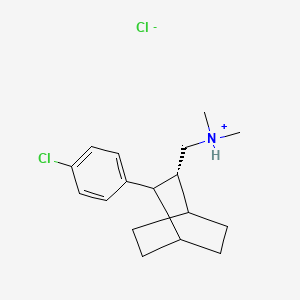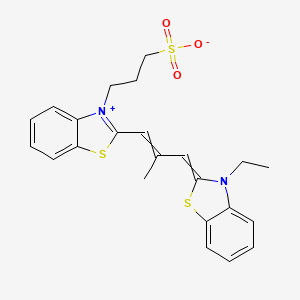
9-propan-2-yl-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-propan-2-yl-3H-purine-2,6-dione, also known as isopropylxanthine, is a purine derivative with the molecular formula C8H10N4O2. This compound is part of the xanthine family, which includes well-known compounds such as caffeine and theobromine. It is characterized by its unique structure, which includes a purine ring system substituted with an isopropyl group at the 9-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-propan-2-yl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
9-propan-2-yl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isopropyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the purine ring, while substitution reactions can introduce various functional groups at the 9-position.
科学的研究の応用
9-propan-2-yl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 9-propan-2-yl-3H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By inhibiting PDEs, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects. Additionally, it may interact with adenosine receptors, influencing neurotransmission and other cellular processes.
類似化合物との比較
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the xanthine family.
Theobromine: Found in chocolate, it has similar stimulant properties but is less potent than caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Uniqueness
9-propan-2-yl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, it has a different profile of enzyme inhibition and receptor interaction, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
7464-92-8 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
9-propan-2-yl-3H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-4(2)12-3-9-5-6(12)10-8(14)11-7(5)13/h3-4H,1-2H3,(H2,10,11,13,14) |
InChIキー |
NRUPICKXZJJQKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C1NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)


![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)


![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)






